tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate: is a chemical compound with a molecular formula of C13H20FN2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acids in proteins, leading to modifications that affect protein function and activity. These interactions are crucial in understanding the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-fluorophenyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H19FN2O2 |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
InChI Key |
MNJFCFOLAVKZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1F |
Origin of Product |
United States |
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